![molecular formula C12H11FN4S B1439433 4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine CAS No. 1177343-69-9](/img/structure/B1439433.png)

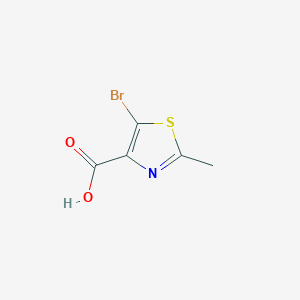

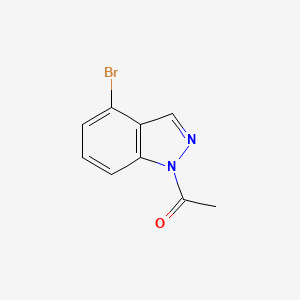

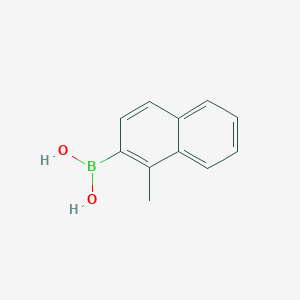

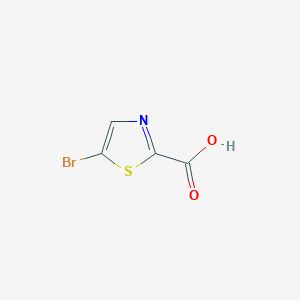

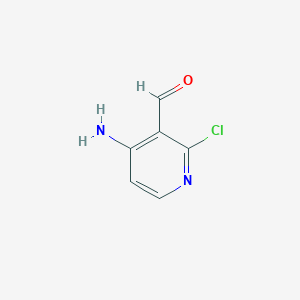

4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

Overview

Description

This compound is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific example of a synthesis involving a pyrazole is the reaction of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications

Synthesis and Characterization

A number of studies have been conducted on the synthesis and characterization of compounds structurally related to 4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine. These studies often involve the synthesis of novel compounds that contain benzothiazole and pyrazole moieties, which are known for their pharmacological activities. For instance, Raparla et al. (2013) synthesized a series of compounds by condensing 7-Chloro-6-Fluoro-2-amino-Benzothiazole with various reagents, leading to the creation of derivatives with anti-microbial and anti-oxidant activities (Raparla et al., 2013).

Antimicrobial and Antifungal Activity

Research has also explored the antimicrobial and antifungal properties of these compounds. Mistry et al. (2016) synthesized Schiff’s base, azetidinones, and thiazolidinones derivatives and evaluated their antimicrobial activity, demonstrating that several compounds exhibited excellent to good antibacterial activity compared to reference drugs (Mistry et al., 2016). Furthermore, Sareen et al. (2010) prepared novel halogenated hydrazono pyrazol-3-one compounds, which were evaluated for their antimicrobial activity, highlighting the potential of these compounds as antibacterial and antifungal agents (Sareen et al., 2010).

Potential Therapeutic Agents

In addition to antimicrobial and antifungal applications, these compounds have been investigated for their potential as therapeutic agents. For example, a study by T. et al. (2022) focused on the synthesis of fluorobenzothiazole comprising sulphonamido pyrazole analogs for their in vitro antidiabetic properties, indicating a broad spectrum of potential therapeutic applications for these compounds (T. et al., 2022).

Material Science Applications

Compounds with benzothiazole and pyrazole moieties have also found applications in material science. Aly et al. (2015) modified polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including benzothiazole derivatives, to enhance their antibacterial and antifungal properties for medical applications (Aly et al., 2015).

Future Directions

Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show with satisfactory efficacy and safety profiles . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name |

4-fluoro-N-(2-pyrazol-1-ylethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4S/c13-9-3-1-4-10-11(9)16-12(18-10)14-6-8-17-7-2-5-15-17/h1-5,7H,6,8H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENWUUPJFXABEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NCCN3C=CC=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine](/img/structure/B1439354.png)

![(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439361.png)

![3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1439369.png)